molecular formula C16H21ClN2OS B2369126 (1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705969-00-1

(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2369126
M. Wt: 324.87
InChI Key: OXWUHOFOGNDUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C16H21ClN2OS and its molecular weight is 324.87. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Configuration

The study of crystal structures and molecular configurations is a significant application in scientific research involving compounds like (1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide. For instance, the crystal structure of a related compound, methyl (1R,2R,3S,5S,8S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate tetra­chloro­aurate(III), was investigated, revealing intra­molecular hydrogen bonding and inter­molecular contacts (Wood, Brettell, & Lalancette, 2007). Similarly, the synthesis and crystal structure characterization of another related compound, (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provides valuable insights into molecular structure and interactions (Guo, Zhang, & Xia, 2015).

Synthesis and Structural Studies

The synthesis and structural analysis of related azabicyclo[3.2.1]octane derivatives are critical in scientific research for understanding molecular behavior and properties. For example, the synthesis of potential metabolites of brain imaging agents based on the azabicyclo[3.2.1]octane structure has been reported (Andersen, Wang, Thompson, & Neumeyer, 1997). Another study focused on the synthesis and structural, conformational, and pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and corresponding derivatives, contributing to our understanding of molecular conformations and potential pharmacological applications (Izquierdo et al., 1991).

Enantiomerically Pure Derivatives

Research into enantiomerically pure derivatives of azabicyclo[3.2.1]octane, which is structurally related to the compound , is another vital area. The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, like (1S, 5S)-2-azabicyclo[3.3.0]octane, exemplifies this, as these derivatives can be used in asymmetric syntheses, revealing the potential for creating specific enantiomers for targeted applications (Martens & Lübben, 1991).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2OS/c1-21-15-8-13-6-7-14(9-15)19(13)16(20)18-10-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUHOFOGNDUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

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